
Microtubule inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microtubule inhibitor 2 is a compound that interferes with the function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in cell division, intracellular transport, and maintaining cell shape. By inhibiting microtubule dynamics, this compound can disrupt these processes, making it a valuable tool in scientific research and a potential therapeutic agent in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 2 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and functional groups. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Microtubule inhibitor 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may introduce hydroxyl groups, while substitution reactions can replace functional groups with different chemical entities .
科学研究应用
Microtubule inhibitor 2 has a wide range of scientific research applications, including:
作用机制
Microtubule inhibitor 2 exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of microtubule dynamics. As a result, the compound can interfere with cell division, intracellular transport, and other microtubule-dependent processes. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression .
相似化合物的比较
Microtubule inhibitor 2 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vinblastine: Binds to tubulin and inhibits microtubule polymerization, disrupting mitotic spindle formation.
Colchicine: Binds to tubulin and prevents microtubule assembly, affecting cell division and intracellular transport.
This compound is unique in its specific binding site and mechanism of action, which may offer advantages in overcoming drug resistance and enhancing therapeutic efficacy .
属性
分子式 |
C20H23NO7 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23) |
InChI 键 |
JEOLEZUCXVAHPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
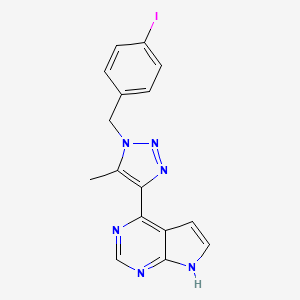
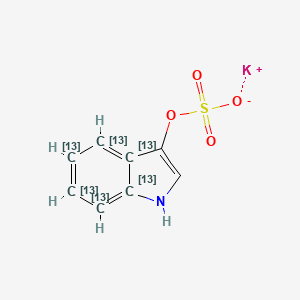
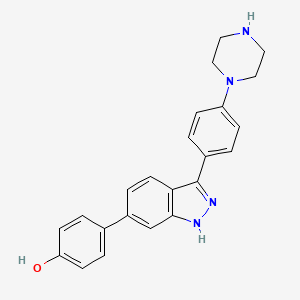
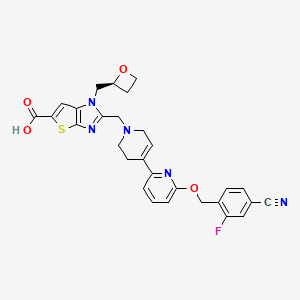

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)



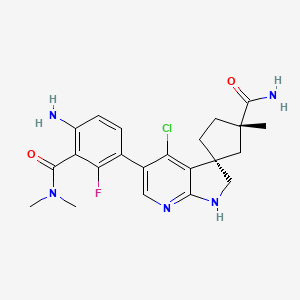
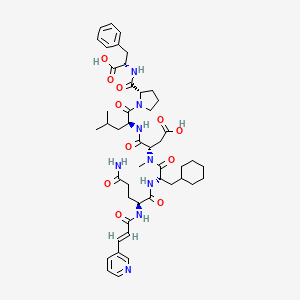
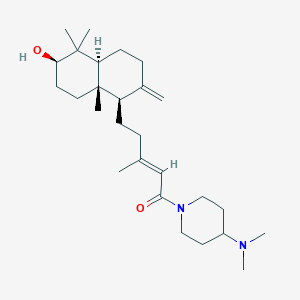
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
